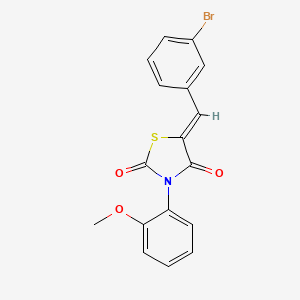
6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
Overview
Description
6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and has been synthesized using various methods.
Scientific Research Applications
6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-cancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infectious diseases.
Mechanism of Action
The exact mechanism of action of 6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is still under investigation. However, studies have suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments include its potent anti-cancer properties and its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research on 6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various types of cancer and infectious diseases. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research and potential therapeutic applications.
Conclusion:
In conclusion, 6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound requires expertise in organic chemistry, and it has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research is needed to elucidate its exact mechanism of action and to identify its molecular targets. Overall, this compound holds great potential for future research and potential therapeutic applications.
properties
IUPAC Name |
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-24(26(30)28-15-17-9-12-22(31-2)23(13-17)32-3)20-14-19(27)10-11-21(20)29-25(16)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSOFIBGVWIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4756095.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4756102.png)

![2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B4756114.png)
![2-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4756122.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4756134.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4756139.png)

![4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4756153.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4756173.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4756186.png)


![N-[2-(benzyloxy)ethyl]-2-iodobenzamide](/img/structure/B4756210.png)